

In vitro kinase assay protocol to determine DPM-1001 specificity

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Compound of Interest		
Compound Name:	DPM-1001	
Cat. No.:	B12372842	Get Quote

Application Note & Protocol

Topic: In Vitro Phosphatase Assay Protocol to Determine **DPM-1001** Specificity

Audience: Researchers, scientists, and drug development professionals.

Abstract

DPM-1001 is a potent and specific inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways. As such, PTP1B is a significant therapeutic target for type 2 diabetes and obesity. This document provides a comprehensive protocol to determine the inhibitory activity and specificity of **DPM-1001**. The primary assay utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP) to measure the enzymatic activity of PTP1B. To establish a specificity profile, the protocol is extended to a panel of clinically relevant protein tyrosine phosphatases, including T-cell protein tyrosine phosphatase (TCPTP), Src homology region 2 domain-containing phosphatase-2 (SHP-2), and CD45. The half-maximal inhibitory concentration (IC50) values are calculated from dose-response curves to quantify inhibitor potency and selectivity.

Introduction to PTP1B and DPM-1001

Protein Tyrosine Phosphatases (PTPs) are a family of enzymes that remove phosphate groups from tyrosine residues on proteins, counteracting the activity of protein tyrosine kinases.

PTP1B is a major non-receptor PTP that plays a crucial role in downregulating insulin signaling







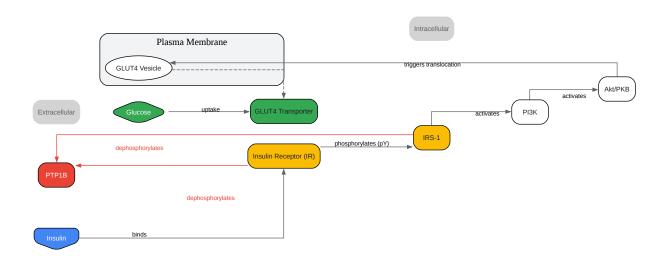
by dephosphorylating the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1). It also attenuates the leptin signaling pathway through the dephosphorylation of Janus kinase 2 (JAK2). By inhibiting PTP1B, signaling through these pathways can be enhanced, making PTP1B inhibitors a promising therapeutic strategy.

DPM-1001 is a potent, specific, and orally bioavailable inhibitor of PTP1B with a reported IC50 of 100 nM. It functions as a non-competitive, allosteric inhibitor.[1][2] Determining the specificity of **DPM-1001** is critical to ensure its therapeutic efficacy and to minimize off-target effects. This is particularly important due to the high degree of conservation in the active sites of PTP family members.[3]

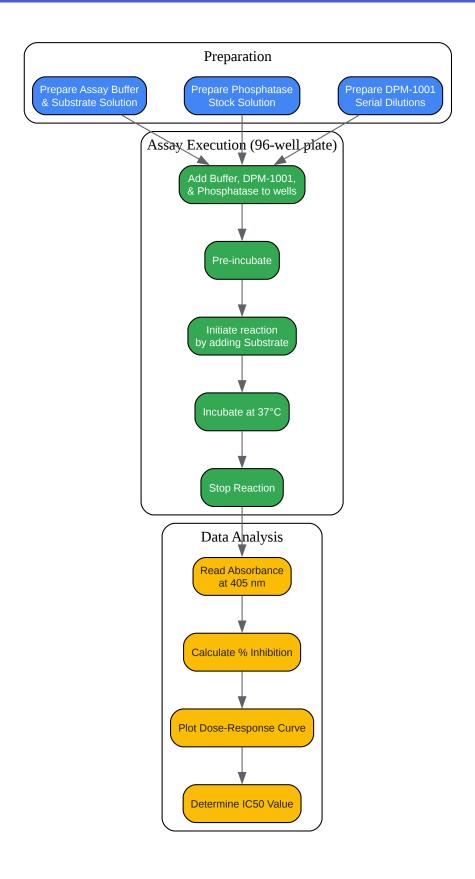
Signaling Pathways

To understand the mechanism of action of **DPM-1001**, it is essential to visualize the signaling pathways regulated by PTP1B.









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References

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